(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine
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Overview
Description
(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a pyridin-3-ylmethyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 2-methylbenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Halogenated benzyl derivatives.
Scientific Research Applications
(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar structure but lacks the pyridin-3-ylmethyl group.
2-Methylbenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amine group.
Pyridin-3-ylmethylamine: Similar structure but lacks the 2-methylbenzyl group
Uniqueness
(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both the 2-methylbenzyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUSANOAUHEIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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